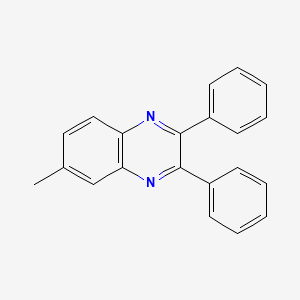

6-Methyl-2,3-diphenylquinoxaline

Overview

Description

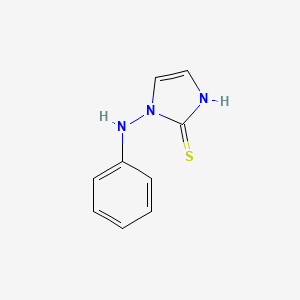

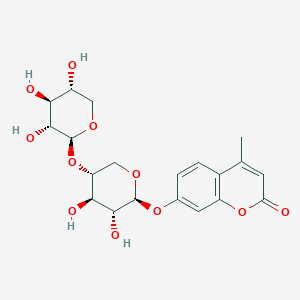

6-Methyl-2,3-diphenylquinoxaline is a chemical compound with the molecular formula C21H16N2 . It has an average mass of 296.365 Da and a monoisotopic mass of 296.131348 Da .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 6-Methyl-2,3-diphenylquinoxaline, has been extensively studied. A series of quinoxaline derivatives were efficiently synthesized by a convenient and simple procedure using 1 wt.% of titanium silicate (TS-1) catalyzed reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature . This reaction is scalable to multigram scale and the catalyst is recyclable .Molecular Structure Analysis

The molecular structure of 6-Methyl-2,3-diphenylquinoxaline consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and a methyl group attached at the 6 position .Chemical Reactions Analysis

The reductive metallation of 6-methyl-2,3-diphenylquinoxaline with sodium metal in tetrahydrofuran under an inert atmosphere leads to a monomeric dianion . The nucleophilicity of this disodium adduct was investigated with various alkylation and acylation reagents .Physical And Chemical Properties Analysis

6-Methyl-2,3-diphenylquinoxaline is a solid compound . It has a molecular weight of 296.37 . The boiling point is predicted to be 431.1±40.0 °C at a pressure of 760 Torr .Scientific Research Applications

Reductive Metallation and Synthesis of Derivatives

The reductive metallation of 6-methyl-2,3-diphenylquinoxaline has been explored, leading to the creation of monomeric dianions. These dianions exhibit unique nucleophilicity when reacted with alkylation and acylation reagents, facilitating the synthesis of various 1,4-dihydro-1,4-diazine derivatives (Ocal, Turgut, & Kaban, 1998).

Corrosion Inhibition for Mild Steel

6-Methyl-2,3-diphenylquinoxaline derivatives have shown potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness as inhibitors was demonstrated through a variety of computational simulations and experimental methods (Ouakki et al., 2020).

Polymerization Processes

Radical polymerization of certain 6-methyl-2,3-diphenylquinoxaline derivatives can produce polymers with high softening points, indicating potential applications in materials science. The polymers and monomers in these processes are characterized by various spectroscopic techniques (Braun & Quarg, 1975).

Antibacterial, Antioxidant, and Anticancer Properties

Quinoxaline derivatives of 6-methyl-2,3-diphenylquinoxaline have been synthesized and tested for their in vitro antibacterial, antioxidant, and anticancer properties. Some of these derivatives exhibited enhanced biological activities, particularly against certain cancer cell lines and bacterial strains (Ahamed et al., 2022).

Photoinduced Polymerization

Studies have investigated the photoinduced polymerization of methyl methacrylate in the presence of 6-methyl-2,3-diphenylquinoxaline derivatives, pointing to potential applications in the field of photochemistry and polymer science (Braun & Quarg, 1975).

Spectroscopic Studies for Luminescence Applications

Research on 6-methyl-2,3-diphenylquinoxaline derivatives includes synthesis and spectroscopic studies, particularly focusing on their potential in luminescence or electroluminescence applications. The study of optical absorption and fluorescence emission spectra of these derivatives contributes to understanding their suitability as materials in this domain (Gąsiorski et al., 2017).

Synthesis of Polyamides and Polyimides

New diamines containing bulky diphenylquinoxalin pendent were synthesized, leading to the creation of polyamides and polyimides. These polymers were characterized by various analytical techniques and displayed high thermal stability and organosolubility, suggesting their utility in advanced material applications (Ghaemy, Porazizollahy, & Bazzar, 2011).

Mechanism of Action

Safety and Hazards

When handling 6-Methyl-2,3-diphenylquinoxaline, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to remove all sources of ignition .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to their enormous applications in various fields, a number of synthetic strategies have been developed for the preparation of substituted quinoxalines . Therefore, the future of 6-Methyl-2,3-diphenylquinoxaline and similar compounds looks promising in the field of medicinal chemistry .

properties

IUPAC Name |

6-methyl-2,3-diphenylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c1-15-12-13-18-19(14-15)23-21(17-10-6-3-7-11-17)20(22-18)16-8-4-2-5-9-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVXYKCXPXIGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364372 | |

| Record name | 6-methyl-2,3-diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789492 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Methyl-2,3-diphenylquinoxaline | |

CAS RN |

16107-85-0 | |

| Record name | 6-methyl-2,3-diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-](/img/structure/B3348225.png)